4-chloro-N-(3-nitrophenyl)butanamide
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Overview
Description
4-chloro-N-(3-nitrophenyl)butanamide is an organic compound with the molecular formula C10H11ClN2O3 It is a derivative of butanamide, where the butanamide moiety is substituted with a 4-chloro and a 3-nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(3-nitrophenyl)butanamide typically involves the reaction of 4-chlorobutanoyl chloride with 3-nitroaniline. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and efficient waste management practices to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-(3-nitrophenyl)butanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products
Reduction: 4-chloro-N-(3-aminophenyl)butanamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 4-chlorobutanoic acid and 3-nitroaniline.
Scientific Research Applications
4-chloro-N-(3-nitrophenyl)butanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-chloro-N-(3-nitrophenyl)butanamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-N-(4-nitrophenyl)butanamide
- 4-chloro-N-(2-nitrophenyl)butanamide
- 4-chloro-N-(3-nitrophenyl)pentanamide
Uniqueness
4-chloro-N-(3-nitrophenyl)butanamide is unique due to the specific positioning of the nitro and chloro groups, which can influence its reactivity and interactions with other molecules. This positional specificity can lead to different biological activities and chemical properties compared to its isomers and analogs.
Properties
IUPAC Name |
4-chloro-N-(3-nitrophenyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-6-2-5-10(14)12-8-3-1-4-9(7-8)13(15)16/h1,3-4,7H,2,5-6H2,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMIIQANYVGPTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)CCCCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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